molecular formula C19H21ClN2O3S B5233985 1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide

1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide

Cat. No. B5233985
M. Wt: 392.9 g/mol
InChI Key: RWPOBVLCYXSRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide inhibits the activity of NAE by covalently binding to the active site of the enzyme. This prevents the enzyme from activating NEDD8, which is required for the ubiquitination of proteins. Without NEDD8, the degradation of proteins involved in cell growth and division is inhibited, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. 1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide is that it has been extensively studied and has shown promising results in preclinical studies. This makes it a good candidate for further development as a cancer treatment. One limitation of 1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide is that it is a small molecule inhibitor, which may limit its effectiveness in targeting specific proteins. Additionally, 1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide may have off-target effects, which could lead to unwanted side effects.

Future Directions

There are several future directions for the development of 1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide as a cancer treatment. One direction is to explore its use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to investigate its use in specific types of cancer, such as breast or lung cancer. Additionally, further research is needed to better understand the mechanism of action of 1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide and its potential off-target effects.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide involves several steps, starting from commercially available starting materials. The synthesis begins with the reaction of 3-chloroaniline with 2-nitrobenzaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to produce the amine intermediate. The amine intermediate is then reacted with 1-piperidinecarboxylic acid to form the piperidine amide. Finally, the piperidine amide is reacted with methanesulfonyl chloride to produce the final product, 1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide.

Scientific Research Applications

1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of many proteins involved in cell growth and division. By inhibiting NAE, 1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide prevents the degradation of these proteins, leading to cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

1-(3-chlorophenyl)-N-[2-(piperidine-1-carbonyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-16-8-6-7-15(13-16)14-26(24,25)21-18-10-3-2-9-17(18)19(23)22-11-4-1-5-12-22/h2-3,6-10,13,21H,1,4-5,11-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPOBVLCYXSRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.